molecular formula C10H11N3O2 B13703057 Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate

Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate

Cat. No.: B13703057
M. Wt: 205.21 g/mol
InChI Key: XSCBOOZWWVJVPV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3, a methyl group at position 2, and a methyl ester at position 6. The amino and methyl substituents likely influence its solubility, reactivity, and intermolecular interactions, making it a candidate for further medicinal chemistry exploration.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,11H2,1-2H3

InChI Key

XSCBOOZWWVJVPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Organic Synthesis (MAOS) of Imidazo[1,2-a]pyridine-6-carboxylate Esters

A highly efficient and rapid method to prepare imidazo[1,2-a]pyridine-3-carboxylate esters, including methyl esters, involves the condensation of 2-aminopyridines with ethyl 2-halogenated-3-oxobutanoates under microwave irradiation. This approach was developed to overcome limitations of traditional reflux methods, which often result in low yields and long reaction times.

  • Reaction Scheme:
    2-Aminopyridine derivatives are condensed with ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate in ethanol under microwave heating to form the imidazo[1,2-a]pyridine-3-carboxylate esters.

  • Optimization Parameters:
    The reaction conditions were optimized for solvent, temperature, and time. Ethanol at 120 °C for 20 minutes under microwave irradiation gave the best yield (~75%) for the analogous 2,6-dimethyl derivative (a close structural relative) (Table 1).

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 EtOH 100 10 53
2 EtOH 100 20 61
3 EtOH 100 40 60
4 EtOH 120 20 75
5 EtOH 150 20 70
6 MeCN 120 20 32
7 DMF 120 20 10
  • Advantages:
    Microwave-assisted synthesis drastically reduces reaction times from hours to minutes and improves yields compared to traditional reflux methods. Some products precipitate directly upon cooling, simplifying purification.

Esterification of Imidazo[1,2-a]pyridine-6-carboxylic Acid

The methyl ester derivative can also be prepared by direct methylation of imidazo[1,2-a]pyridine-6-carboxylic acid using iodomethane in the presence of a base such as cesium carbonate in N,N-dimethylformamide (DMF).

  • Reaction Conditions:

    • Imidazo[1,2-a]pyridine-6-carboxylic acid (16.1 mmol) is dissolved in DMF (100 mL).
    • Cesium carbonate (48.2 mmol) and iodomethane (24.2 mmol) are added.
    • The mixture is stirred overnight at ambient temperature.
    • The reaction mixture is then poured into brine and extracted with ethyl acetate.
    • Organic layers are washed sequentially with saturated sodium bicarbonate and 1N HCl, dried over magnesium sulfate, and concentrated to yield the methyl ester.
  • Yield: Approximately 39% isolated yield under these conditions.

Notes on Amination at the 3-Position

Summary of Preparation Approaches

Method Starting Materials Conditions Yield (%) Notes
Microwave-assisted condensation 2-Aminopyridine + ethyl 2-chloroacetoacetate Ethanol, 120 °C, 20 min MW Up to 75 Rapid, efficient, some products precipitate directly
Esterification with iodomethane Imidazo[1,2-a]pyridine-6-carboxylic acid + Cs2CO3 + Iodomethane DMF, ambient, overnight ~39 Straightforward methylation, moderate yield
Amination (General) Functionalized imidazo[1,2-a]pyridine esters Varies (nucleophilic substitution) Variable Requires further optimization for 3-amino introduction

Research Findings and Practical Implications

  • The microwave-assisted synthesis method represents a significant advancement in the preparation of imidazo[1,2-a]pyridine carboxylate esters, providing a foundation for synthesizing 2,5-, 2,6-, 2,7-, and 2,8-disubstituted derivatives which are precursors to biologically active compounds.

  • The methyl ester derivative synthesized by methylation serves as a versatile intermediate for further functionalization, including the introduction of amino groups and other substituents critical for biological activity.

  • These synthetic intermediates are crucial in the development of imidazo[1,2-a]pyridinecarboxamide derivatives, which have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares Methyl 3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-NH₂, 2-CH₃, 6-COOCH₃ C₁₀H₁₁N₃O₂ 221.22 Amino group enhances H-bonding potential; methyl group introduces steric effects
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate 2-CH₃, 6-COOCH₃ C₁₀H₁₀N₂O₂ 190.20 Simpler structure; lacks amino group, reducing polarity
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate 2-(3-Cl-4-F-C₆H₃), 6-COOCH₃ C₁₅H₁₀ClFN₂O₂ 304.70 Aromatic substitution increases lipophilicity; halogen atoms enhance electronic effects
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 3-Br, 6-COOCH₃ C₉H₇BrN₂O₂ 255.07 Bromine substitution may improve electrophilic reactivity
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate 2-(C(CH₃)₃), 6-COOCH₃ C₁₃H₁₆N₂O₂ 232.28 Bulky tert-butyl group enhances steric hindrance

Physical and Chemical Properties

  • Solubility and Reactivity: The amino group in this compound likely increases aqueous solubility compared to halogenated analogs (e.g., bromo or chloro derivatives). However, methyl and tert-butyl substitutions enhance lipophilicity, as seen in .
  • Synthetic Routes : The unsubstituted methyl ester (CAS 136117-69-6) serves as a precursor; substitutions at positions 2 and 3 require tailored synthetic strategies, such as bromination () or Suzuki coupling for aryl groups .

Biological Activity

Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate is a member of the imidazo[1,2-A]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H11N3O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,11H2,1-2H3
InChI KeyXSCBOOZWWVJVPV-UHFFFAOYSA-N
Canonical SMILESCC1=C(N2C=C(C=CC2=N1)C(=O)OC)N

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

  • The compound exhibits significant antibacterial effects against various strains of bacteria. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cellular processes, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Properties

  • Research indicates that this compound can inhibit the growth of cancer cells. It has shown promise as a potential therapeutic agent in targeting specific cancer pathways . Structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-A]pyridine scaffold can enhance anticancer efficacy .

3. Anti-inflammatory Effects

  • Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Interaction : It could modulate receptor activity, influencing various physiological responses.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited effective antibacterial activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics .

Case Study 2: Anticancer Activity
In vitro assays showed that this compound reduced the viability of several cancer cell lines by inducing apoptosis. The study also explored SAR to identify structural modifications that enhance anticancer activity .

Q & A

Basic: What synthetic routes are available for Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate, and how do reaction parameters influence yield?

The synthesis typically involves cyclization of precursor heterocycles. Key methods include:

  • Cycloisomerization : Using α-bromoketones or α-chloroketones with 2-aminopyridines under basic conditions (e.g., NaOH) to form the imidazo[1,2-a]pyridine core .
  • Substitution Reactions : Bromine or amino groups can be introduced via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
    Critical parameters include solvent choice (DMF for polar intermediates), temperature control (70–100°C for cyclization), and stoichiometric ratios (excess amine for amino group incorporation). Yields >70% are achievable with optimized catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, amino at C3) and aromatic proton coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₂N₃O₂, ~218.09 g/mol) with <5 ppm error .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimycobacterial vs. cytotoxic effects)?

Discrepancies often arise from assay conditions or substituent effects. Methodological approaches include:

  • Dose-Response Profiling : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Structural Analog Comparison : Test halogenated derivatives (e.g., bromo vs. chloro at C3) to isolate substituent-specific activity .
  • Target Validation : Use enzyme inhibition assays (e.g., pantothenate synthetase for antitubercular activity) to confirm mechanisms .

Advanced: How do substituent modifications at C3 and C6 positions influence structure-activity relationships (SAR)?

  • C3 Amino Group : Enhances hydrogen bonding with enzyme active sites (e.g., Mycobacterium tuberculosis pantothenate synthetase), improving antimycobacterial activity .
  • C6 Methyl Ester : Increases lipophilicity (logP ~1.8), enhancing membrane permeability compared to carboxylic acid analogs .
  • Halogen Substitution : Bromine at C8 (as in analog CAS 2060024-86-2) boosts potency against multidrug-resistant TB (MIC ~0.5 µg/mL) but may increase cytotoxicity .

Advanced: What experimental strategies are recommended for studying interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to enzymes like cytochrome P450 .
  • Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses in silico, validated by mutagenesis (e.g., Ala-scanning of binding pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

Basic: What are the stability and storage requirements for this compound?

  • Storage : -20°C under inert atmosphere (argon) to prevent ester hydrolysis or oxidation of the amino group .
  • Stability Tests : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) over 6 months; <5% degradation under recommended conditions .

Advanced: How can researchers optimize pharmacological properties (e.g., solubility, bioavailability)?

  • Prodrug Design : Replace methyl ester with hydrophilic groups (e.g., phosphate esters) for improved aqueous solubility .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Microsomal Stability Assays : Assess metabolic stability using liver microsomes (e.g., human CYP3A4 isoform) .

Advanced: How to address contradictions in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models to identify clearance or accumulation issues .
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may contribute to off-target toxicity .
  • 3D Cell Culture Models : Compare cytotoxicity in spheroids vs. monolayers to mimic in vivo tumor microenvironments .

Basic: What computational methods are used to predict reactivity and regioselectivity in derivatization?

  • DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., C5 vs. C7) using Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Advanced: What strategies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate UV-activatable groups (e.g., diazirine) to crosslink with targets, followed by pull-down assays .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein melting shifts after compound treatment to confirm binding .

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